molecular formula C8H9BrN2O B1302604 2-(4-bromophenyl)-N'-hydroxyethanimidamide CAS No. 422560-40-5

2-(4-bromophenyl)-N'-hydroxyethanimidamide

Cat. No.: B1302604
CAS No.: 422560-40-5
M. Wt: 229.07 g/mol
InChI Key: WHICEIACQGPSMU-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N’-hydroxyethanimidamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an ethanimidamide group

Biochemical Analysis

Biochemical Properties

2-(4-bromophenyl)-N’-hydroxyethanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, 2-(4-bromophenyl)-N’-hydroxyethanimidamide has been shown to interact with reactive oxygen species (ROS), influencing oxidative stress pathways .

Cellular Effects

The effects of 2-(4-bromophenyl)-N’-hydroxyethanimidamide on various cell types and cellular processes are profound. In HeLa cells, for example, it has been demonstrated to induce cytotoxicity through the generation of singlet oxygen, a reactive oxygen species . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. Specifically, it can alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell viability and function .

Molecular Mechanism

At the molecular level, 2-(4-bromophenyl)-N’-hydroxyethanimidamide exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . Additionally, it can generate reactive oxygen species, which can cause oxidative damage to cellular components . The compound’s ability to interact with and inhibit specific enzymes plays a crucial role in its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-bromophenyl)-N’-hydroxyethanimidamide can change over time. Studies have shown that the compound remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including increased oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of 2-(4-bromophenyl)-N’-hydroxyethanimidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission due to acetylcholinesterase inhibition . At higher doses, it can lead to toxic effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity.

Metabolic Pathways

2-(4-bromophenyl)-N’-hydroxyethanimidamide is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and those involved in oxidative stress response . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism may also produce reactive intermediates that contribute to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, 2-(4-bromophenyl)-N’-hydroxyethanimidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 2-(4-bromophenyl)-N’-hydroxyethanimidamide plays a crucial role in its activity and function. Studies have shown that the compound can localize to mitochondria, where it may exert effects on mitochondrial function and oxidative stress . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, influencing its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N’-hydroxyethanimidamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromobenzaldehyde.

    Formation of Intermediate: 4-bromobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-bromobenzaldoxime.

    Final Product: The 4-bromobenzaldoxime is then subjected to a reaction with ethyl chloroformate and ammonia to yield 2-(4-bromophenyl)-N’-hydroxyethanimidamide.

Industrial Production Methods

While specific industrial production methods for 2-(4-bromophenyl)-N’-hydroxyethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N’-hydroxyethanimidamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies involving enzyme inhibition and protein binding.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)ethene-1,1,2-triyl)tribenzene: Known for its aggregation-induced emission properties.

    4-bromophenylacetic acid: Used in various synthetic applications.

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal polymers.

Properties

CAS No.

422560-40-5

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-(4-bromophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9BrN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

WHICEIACQGPSMU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=NO)N)Br

Isomeric SMILES

C1=CC(=CC=C1C/C(=N\O)/N)Br

Canonical SMILES

C1=CC(=CC=C1CC(=NO)N)Br

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 2-(4-bromophenyl) ethanenitrile in methanol/water (1 eq/1 eq, 0.1 M) was added hydroxyamine hydrochloride (2.1 eq) and sodium carbonate (2.0 eq). The reaction was stirred at 60° C. for 5 hrs. The reaction was diluted with ethyl acetate and separated. The organic layer was washed with 10% hydochloric acid and separated. The aqueous layer was neutrized with 10% sodium carbonate and extracted with ethyl acetate. The organic layer was dried with magnesium sulfate, filtered and concentrated in vacuo to afford the product. EI-MS m/z 229, 231(M+H)+
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